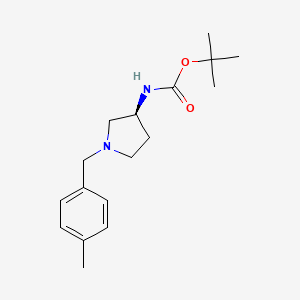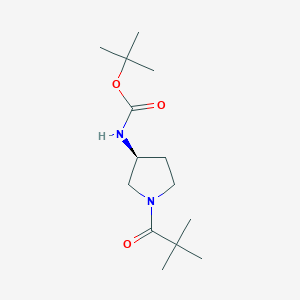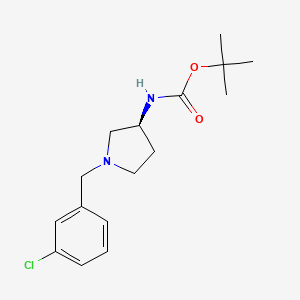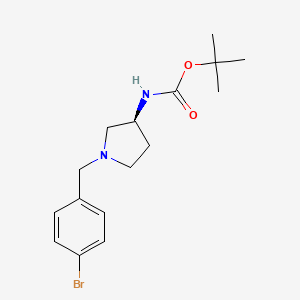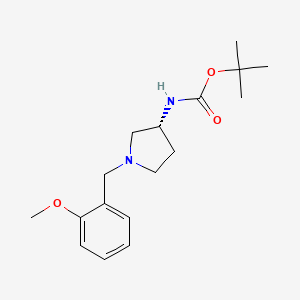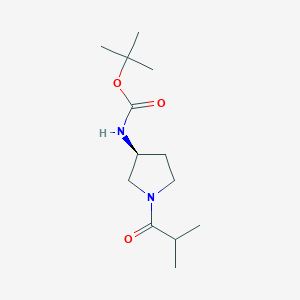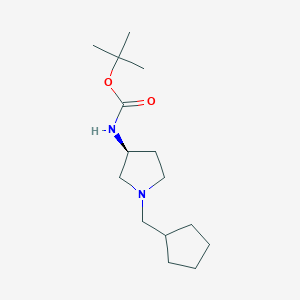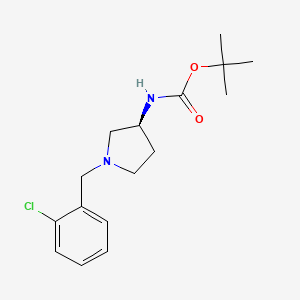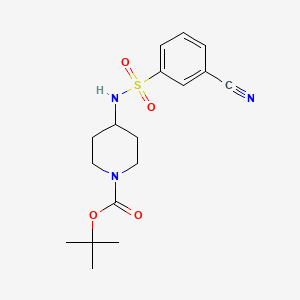
tert-Butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate , also known as 1-boc-4-AP , is a chemical compound used as an intermediate in the synthesis of fentanyl and its related derivatives. Fentanyl is a potent synthetic opioid that has contributed significantly to the opioid crisis in North America .
Synthesis Analysis
The synthesis of 1-boc-4-AP involves specific precursor chemicals. These precursors are essential for the manufacture of fentanyl and its analogues. Traffickers have adapted their approach over time, leading to the identification of three precursors now under international control: norfentanyl, N-Phenyl-4-piperidinamine (4-AP), and 1-boc-4-AP. Placing these precursors under international control enables governments to seize illicit shipments and collaborate more effectively across borders .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis in Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a similar compound to tert-butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate, is crucial in developing small molecule anticancer drugs. It has been synthesized through several chemical reactions, demonstrating its significance in the PI3K/AKT/mTOR pathway for cancer therapeutics. This research highlights the compound's role in developing drugs that can overcome resistance issues in cancer treatment, emphasizing its potential in anti-tumor inhibitor optimization (Zhang, Ye, Xu, & Xu, 2018).
Use in Biological Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another related compound, serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis involves tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating the role of such compounds in medicinal chemistry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Development of Novel Compounds
The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, closely related to tert-butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate, is key in synthesizing Vandetanib. This research illustrates the compound's utility in developing new pharmaceuticals, particularly in cancer treatment (Wang, Wang, Tang, & Xu, 2015).
Application in Antibacterial and Anthelmintic Activity
Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a structurally similar compound, has shown potential in antibacterial and anthelmintic applications. This highlights the compound's versatility and potential in the pharmaceutical industry (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target specific proteins or enzymes, such as the monooxygenase etha , or play a role in the degradation of extracellular matrix proteins .
Mode of Action
For instance, one compound was involved in the repression of the monooxygenase EthA, which is responsible for the formation of the active metabolite of ethionamide (ETH) .
Biochemical Pathways
Related compounds have been reported to play a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, tnc, and acan .
Result of Action
Related compounds have been reported to have significant effects, such as the repression of the monooxygenase etha .
Propriétés
IUPAC Name |
tert-butyl 4-[(3-cyanophenyl)sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)20-9-7-14(8-10-20)19-25(22,23)15-6-4-5-13(11-15)12-18/h4-6,11,14,19H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLVKSOWOUANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122790 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyanophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286273-69-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyanophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyanophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




